molecular formula C27H35N3O12S B2538476 Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate CAS No. 1051931-27-1

Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate

Cat. No.: B2538476
CAS No.: 1051931-27-1
M. Wt: 625.65
InChI Key: PXKPXIMHNXUUGI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C27H35N3O12S and its molecular weight is 625.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound under discussion is part of a broader category of chemical entities synthesized for various scientific applications, including antimicrobial and antioxidant studies. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. Compounds from similar syntheses have shown excellent antibacterial and antifungal activities, with profound antioxidant potential as well, indicating the utility of such chemical frameworks in developing pharmaceutical agents (K. Raghavendra et al., 2016).

Biological Activities

The chemical scaffold related to the mentioned compound has been explored for various biological activities. Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing diverse heterocyclic nuclei, have shown good to moderate antimicrobial activity against several microorganisms. This highlights the potential of ethylpiperazin-1-yl derivatives in the development of new antimicrobial agents, showcasing the broad applicability of these compounds in addressing infectious diseases (Serap Başoğlu et al., 2013).

Pharmacological Potential

In the realm of pharmacology, derivatives of ethylpiperazin-1-yl compounds have been synthesized and evaluated for their potential as antidepressants. Novel series of compounds, such as 3-ethoxyquinoxalin-2-carboxamides, designed around the pharmacophoric requirements of 5-HT3 receptor antagonists, have been synthesized and assessed for their activity. The research indicates that modifications in the chemical structure can lead to compounds with significant pharmacological activity, including anti-depressant-like properties (R. Mahesh et al., 2011).

Anticonvulsant Properties

Additionally, ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate and its derivatives have been identified for their pronounced anticonvulsant activity. This class of compounds, synthesized through multi-step reactions starting from ethyl thiodiglycolate, demonstrated activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Such studies underscore the potential of these compounds in the development of new anticonvulsant therapies (Ravi Kulandasamy et al., 2009).

Properties

IUPAC Name

ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S.2C2H2O4/c1-4-25-12-14-26(15-13-25)11-10-20(27)24-22-21(23(28)30-5-2)19(16-31-22)17-6-8-18(29-3)9-7-17;2*3-1(4)2(5)6/h6-9,16H,4-5,10-15H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPXIMHNXUUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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